
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride
Overview
Description
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride (CAS RN: 180080-29-9) is a hydrochloride salt of a substituted aniline derivative. Its molecular formula is C₁₀H₁₈Cl₂N₂, with an average molecular mass of 237.168 g/mol and a monoisotopic mass of 236.084704 g/mol . The compound features a dimethylaminoethyl substituent attached to the para position of the aniline ring, with two hydrochloric acid counterions. It is commonly used in pharmaceutical synthesis, particularly as an intermediate in kinase inhibitor development (e.g., multi-kinase inhibitors for solid tumors) . Its ChemSpider ID is 26546816, and it is cataloged under MDL number MFCD09997728 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride typically involves the reaction of 4-nitroaniline with 2-dimethylaminoethyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by reduction of the nitro group to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, primary amines, and substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticancer Research
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride has been explored for its potential as a pharmaceutical intermediate in the synthesis of compounds that target specific mutations in the epidermal growth factor receptor (EGFR). These mutations are often implicated in various cancers, including non-small cell lung cancer (NSCLC). Research indicates that derivatives of this compound can selectively inhibit mutant forms of EGFR while minimizing effects on wild-type receptors, thus reducing associated toxicities such as skin rashes and gastrointestinal disturbances .
1.2. Local Anesthesia
The compound has applications in local anesthesia due to its ability to block sodium channels, thereby inhibiting nerve conduction. This property is particularly useful in developing local anesthetics that require a high degree of efficacy with minimal side effects .
Synthesis of Novel Compounds
2.1. Synthesis of Acridine-Triazenes
The amino group present in this compound can be utilized to synthesize acridine-triazenes, which have shown promise as DNA-binding agents. These compounds are being studied for their potential use in targeted cancer therapies due to their ability to interact with genetic material .
2.2. Development of GPR88 Agonists
Research has indicated that modifications to the aniline moiety of compounds related to this compound can enhance their activity as GPR88 agonists. This receptor is involved in various neurological processes, and compounds that modulate its activity may have therapeutic implications for psychiatric disorders .
Toxicological Studies
3.1. Skin Sensitization Testing
The compound has been evaluated using the Reduced Murine Local Lymph Node Assay (rLLNA) to assess its potential for causing allergic contact dermatitis. The results from such studies help in understanding the safety profile of the compound when used in consumer products or pharmaceuticals .
Analytical Chemistry Applications
4.1. Biosensor Development
this compound has been investigated for its role in developing biosensors, particularly those involving enzyme immobilization techniques. These biosensors can be used for detecting various biomolecules and have applications in medical diagnostics and environmental monitoring .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its dimethylamino group plays a crucial role in binding to active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Structurally analogous compounds to 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride include substituted aniline derivatives with variations in the amine substituents, hydrochloride stoichiometry, or additional functional groups. Below is a systematic comparison:
Structural Analogs with Modified Amine Substituents
Compounds with Heterocyclic Modifications
Key Insight : Heterocyclic substitutions (e.g., pyridyl or piperazine) introduce hydrogen-bonding or aromatic stacking capabilities, which can modulate target binding affinity .
Impact of Hydrochloride Stoichiometry
Key Insight: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride analogs, favoring bioavailability in drug formulations .
Biological Activity
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride (commonly referred to as 4-DAMEA·2HCl) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-DAMEA·2HCl is characterized by an aromatic amine structure with a dimethylaminoethyl side chain. Its molecular formula is C10H16N2·2HCl, and it is typically synthesized via reductive amination or nucleophilic aromatic substitution reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize its structure and purity .
Target Interactions
Research indicates that compounds similar in structure to 4-DAMEA·2HCl interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines .
Biochemical Pathways
4-DAMEA·2HCl may influence several biochemical pathways, notably those related to oxidative stress and inflammation. Similar compounds have been shown to exhibit antioxidant properties, which might be relevant for 4-DAMEA·2HCl's biological effects .
Antioxidant Properties
Studies suggest that 4-DAMEA·2HCl exhibits significant antioxidant activity, potentially protecting cells from oxidative damage. This property is crucial in contexts such as neuroprotection and anti-inflammatory responses .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood regulation and neurological health .
Pharmacological Studies
In animal models, 4-DAMEA·2HCl has demonstrated varying effects depending on dosage. Low doses are associated with beneficial outcomes like enhanced antioxidant activity, while higher doses may lead to adverse effects .
Comparative Analysis
The following table summarizes the structural comparisons between 4-DAMEA·2HCl and other related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-(Dimethylamino)aniline | Dimethylamino group at para position | Lacks ethyl substitution; simpler structure |
N,N-Dimethylbenzeneethanamine | Ethylamine chain attached to benzene | Different nitrogen substituents; lacks hydrochloride salt |
3-(Dimethylamino)phenylmethanol | Dimethylamino group at meta position | Alcohol functional group present; different reactivity |
4-(Amino)phenylacetone | Acetone group attached to aniline | Ketone functionality; different application areas |
This comparison highlights the unique structural features of 4-DAMEA·2HCl that may contribute to its distinct biological activities .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives. For instance, reacting N,N-dimethylaniline with 2-methylpropylamine in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like DMF. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility .
Q. What are the key structural features influencing the compound's reactivity?
- Methodological Answer : The para-substituted dimethylaminoethyl group on the aniline ring provides electron-donating effects, enhancing nucleophilic aromatic substitution reactivity. The dihydrochloride salt form improves aqueous solubility, critical for biological assays. Structural comparisons with analogs (e.g., oxazole or piperazine derivatives) highlight how substituent position affects electronic properties .
Q. How do solubility characteristics impact experimental design?
- Methodological Answer : The dihydrochloride salt form ensures high water solubility, enabling use in aqueous-phase reactions (e.g., coupling with acyl chlorides) or direct application in cell-based assays. Researchers should pre-dissolve the compound in water or buffered solutions to avoid precipitation in biological media .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation steps in synthesis?
- Methodological Answer : Yields can be improved by:
- Catalyst selection : Using phase-transfer catalysts to enhance reagent mixing.
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Purification : Recrystallization from ethanol or methanol to isolate high-purity product .
Q. What strategies resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Discrepancies arise from solvent effects or impurity peaks. To standardize
- Use deuterated solvents (e.g., DMSO-d6) and reference internal standards (TMS).
- Compare δH values (e.g., ethyl protons at 2.88–3.12 ppm, aromatic protons at 7.22–7.29 ppm) with published spectra.
- Validate purity via HPLC or mass spectrometry .
Q. How does substitution pattern on the aniline ring modulate biological activity compared to analogs?
- Methodological Answer :
- Positional effects : Para-substitution (vs. meta) enhances steric accessibility for receptor binding.
- Functional groups : The dimethylaminoethyl group increases basicity, influencing interactions with enzymes or DNA. Comparative studies with oxazole or thiazole analogs show reduced activity when electron-withdrawing groups are introduced .
Q. What techniques mitigate by-product formation during synthesis?
- Methodological Answer :
- Stoichiometric precision : Use a 10–20% excess of the alkylating agent to drive the reaction.
- Inert atmosphere : Nitrogen or argon prevents oxidation of intermediates.
- Chromatographic purification : Flash chromatography (silica gel, eluent: CH2Cl2/MeOH) removes unreacted starting materials .
Q. Comparative Analysis Table
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZGPPLHJDNZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696063 | |
Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180080-29-9 | |
Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 180080-29-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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